

Coumarin 153 (CAS 53518-18-6): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS-153

Cat. No.: B2892545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 153, with the CAS number 53518-18-6, is a highly versatile and widely utilized fluorescent dye belonging to the aminocoumarin family. Its chemical name is 2,3,6,7-Tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, and it is also known by the synonym Coumarin 540A.[2][3] Renowned for its strong fluorescence and sensitivity to the local environment, Coumarin 153 serves as a powerful tool in a multitude of scientific disciplines. Its rigidized structure minimizes non-radiative decay pathways, contributing to its high fluorescence quantum yield in many solvents. This technical guide provides a comprehensive overview of the core physicochemical and photophysical properties of Coumarin 153, detailed experimental protocols for its synthesis and application, and a visual representation of a typical experimental workflow.

Physicochemical Properties

Coumarin 153 is a yellow, solid, crystalline compound with a molecular formula of $C_{16}H_{14}F_3NO_2$ and a molecular weight of 309.28 g/mol .[3] It is known for its good solubility in a range of organic solvents, including ethanol, acetonitrile, methanol, and butanol, but is insoluble in water.[4][5] This solubility profile makes it suitable for a wide array of applications in both chemical and biological systems.

Property	Value	Reference(s)
CAS Number	53518-18-6	[3]
Molecular Formula	C ₁₆ H ₁₄ F ₃ NO ₂	[3]
Molecular Weight	309.28 g/mol	[3]
Appearance	Yellow solid	[6]
Melting Point	164-168 °C	[5]
Solubility	Soluble in ethanol, insoluble in water	[5][6]

Photophysical Properties

The utility of Coumarin 153 as a fluorescent probe stems from its remarkable photophysical characteristics. It exhibits a strong absorption in the violet-blue region of the electromagnetic spectrum and emits bright green fluorescence. A key feature of Coumarin 153 is its pronounced solvatochromism, where the positions of its absorption and emission maxima are sensitive to the polarity of the surrounding solvent. This property makes it an excellent probe for investigating the microenvironment of complex systems.

Solvent	Absorption Max (λ _{abs} , nm)	Emission Max (λ _{em} , nm)	Quantum Yield (Φ _f)	Fluorescence Lifetime (τ _f , ns)	Reference(s)
Cyclohexane	402	455	0.90	5.8	[7]
Toluene	416	494	-	5.1	[8]
Acetonitrile	423	524	0.58	4.8	[7][9]
Ethanol	423	532	0.53	4.5	[5][7][10]
Methanol	424	537	0.42	4.0	[10][11]
Water	-	-	0.10	-	[7]

Note: Photophysical properties can vary slightly depending on the specific experimental conditions and measurement techniques.

Experimental Protocols

Synthesis of Coumarin 153

The synthesis of Coumarin 153 can be achieved through a multi-step process, often involving the construction of the coumarin core followed by the formation of the julolidine ring structure. A common approach involves the Pechmann or Knoevenagel condensation to form a 7-hydroxycoumarin derivative, which is then further elaborated. While a specific detailed protocol for the direct synthesis of the julolidine-fused Coumarin 153 is not readily available in a single source, a general synthetic strategy can be outlined based on the synthesis of its precursors and related compounds. The synthesis of the core 7-amino-4-(trifluoromethyl)coumarin is a key step.[1][4]

Synthesis of 7-Amino-4-(trifluoromethyl)coumarin (A Key Intermediate):

This synthesis is typically achieved via a Pechmann condensation reaction.

- Reagents:
 - 3-Aminophenol
 - Ethyl 4,4,4-trifluoroacetoacetate
 - Concentrated Sulfuric Acid (as catalyst and solvent)
- Procedure:
 - Carefully add 3-aminophenol to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
 - To this solution, slowly add ethyl 4,4,4-trifluoroacetoacetate while maintaining the low temperature.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours until the reaction is

complete (monitored by TLC).

- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the crude product, wash thoroughly with water to remove excess acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

The subsequent steps to form the fused julolidine ring system would involve the reaction of the 7-amino group with suitable difunctional alkylating agents to construct the two additional saturated rings.

Fluorescence Spectroscopy

Coumarin 153 is widely used in steady-state and time-resolved fluorescence spectroscopy to probe the properties of its environment.

- Sample Preparation:

- Prepare a stock solution of Coumarin 153 in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.
- For measurements, dilute the stock solution with the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. This typically corresponds to a concentration in the micromolar range.

- Instrumentation:

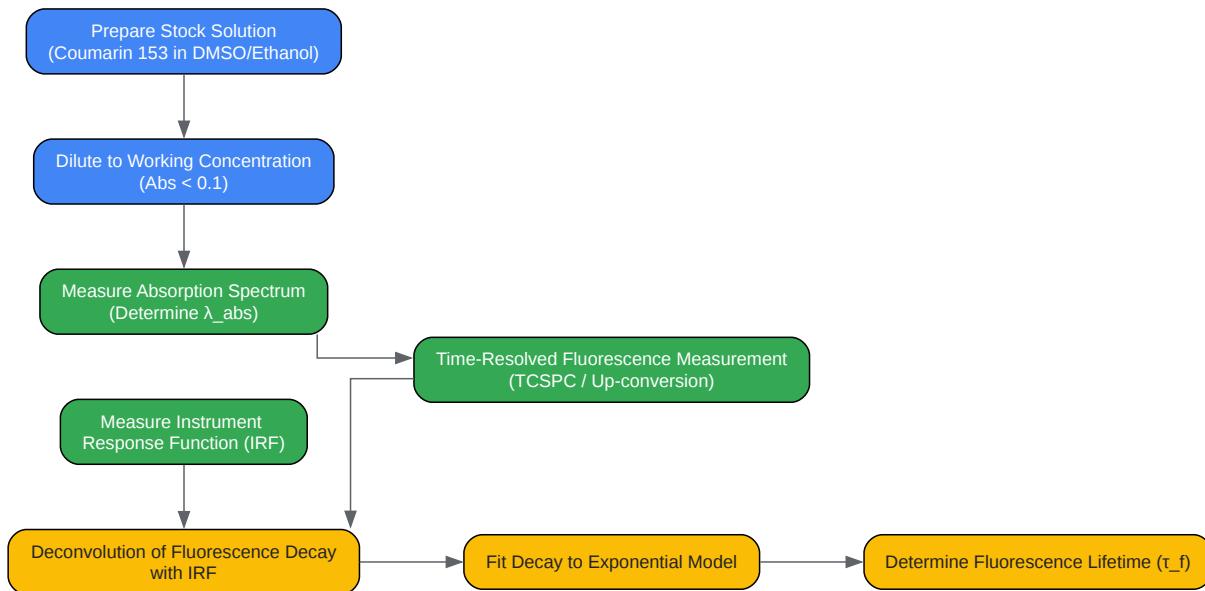
- A standard fluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
- For time-resolved measurements, a time-correlated single-photon counting (TCSPC) system or a fluorescence up-conversion setup is required.[1][12]

- Data Acquisition:

- Record the absorption spectrum to determine the absorption maximum (λ_{abs}).
- Set the excitation wavelength at or near the λ_{abs} .
- Scan the emission monochromator to record the fluorescence emission spectrum.
- For quantum yield measurements, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.[7]
- For time-resolved measurements, collect the fluorescence decay profile at the emission maximum. The instrument response function (IRF) should be measured using a scattering solution.[13]

Fluorescence Anisotropy Measurements

Fluorescence anisotropy is used to study the rotational dynamics of Coumarin 153, providing insights into the microviscosity of its surroundings.


- Instrumentation:
 - A fluorometer equipped with polarizers in both the excitation and emission light paths.
- Procedure:
 - Prepare the sample as described for fluorescence spectroscopy.
 - Measure the fluorescence intensity with the emission polarizer oriented parallel (I_{VV}) and perpendicular (I_{VH}) to the vertically polarized excitation light.
 - Measure the G-factor of the instrument by exciting with horizontally polarized light and measuring the parallel (I_{HH}) and perpendicular (I_{HV}) emission intensities ($G = I_{\text{HV}} / I_{\text{HH}}$).
 - Calculate the steady-state anisotropy (r) using the formula: $r = (I_{\text{VV}} - G * I_{\text{VH}}) / (I_{\text{VV}} + 2 * G * I_{\text{VH}})$.
 - For time-resolved anisotropy, measure the decay of the parallel and perpendicular components of the fluorescence and calculate the time-resolved anisotropy $r(t)$.

Live-Cell Imaging

Coumarin 153's sensitivity to environmental polarity makes it a useful probe for imaging lipid-rich structures and changes in the cellular microenvironment.

- Cell Culture and Staining:
 - Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
 - Prepare a stock solution of Coumarin 153 in DMSO.
 - Dilute the stock solution in cell culture medium to a final concentration typically in the range of 1-10 μ M.
 - Incubate the cells with the Coumarin 153-containing medium for 15-30 minutes at 37 °C.
 - Wash the cells with fresh, probe-free medium before imaging to remove excess dye.
- Microscopy:
 - Use a fluorescence microscope equipped with appropriate filters for Coumarin 153 (e.g., excitation around 405-420 nm and emission collection around 480-550 nm).
 - Confocal or two-photon microscopy can be used for higher resolution imaging and to reduce background fluorescence.
- Image Analysis:
 - Analyze the fluorescence intensity and distribution within the cells to identify stained structures.
 - Changes in the emission spectrum can be analyzed to infer changes in the polarity of the cellular microenvironment.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for time-resolved fluorescence spectroscopy using Coumarin 153.

Conclusion

Coumarin 153 (CAS 53518-18-6) stands out as a powerful and versatile fluorescent probe with well-characterized physicochemical and photophysical properties. Its sensitivity to the local environment, particularly polarity, coupled with its high fluorescence quantum yield, makes it an invaluable tool for researchers in chemistry, physics, and biology. The detailed experimental protocols provided in this guide for its synthesis and application in various spectroscopic and imaging techniques are intended to facilitate its effective use in scientific research. The

continued exploration of Coumarin 153 and its derivatives promises to yield further insights into complex chemical and biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial *E. coli* Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin 153 Dye content 99 53518-18-6 [sigmaaldrich.com]
- 4. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Coumarin synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Coumarin 153 (CAS 53518-18-6): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2892545#coumarin-153-cas-number-53518-18-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com